3-(3-Bromobenzenesulfonyl)propanoic acid
Description
3-(3-Bromobenzenesulfonyl)propanoic acid is a sulfonylated propanoic acid derivative featuring a brominated aromatic ring. The compound’s structure includes a benzenesulfonyl group substituted at the 3-position with bromine, linked to a propanoic acid moiety. This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
3-(3-bromophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPNHYNPKIZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(3-Bromobenzenesulfonyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products such as 3-(3-aminobenzenesulfonyl)propanoic acid or 3-(3-thiocyanatobenzenesulfonyl)propanoic acid.
Oxidation Reactions: Products such as 3-(3-bromobenzenesulfonic acid)propanoic acid.
Reduction Reactions: Products such as 3-(3-bromobenzenesulfide)propanoic acid.
Scientific Research Applications
3-(3-Bromobenzenesulfonyl)propanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzenesulfonyl)propanoic acid involves its interaction with nucleophilic sites in biological molecules. The bromine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acid residues in proteins. This can result in the inhibition of enzyme activity or modification of protein function . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural analogs, their substitution patterns, and functional group differences:
Key Differences and Implications
- Sulfonyl vs. Sulfonamide Groups : The sulfonyl group in the target compound increases acidity (pKa ~1-2) compared to sulfonamide derivatives (pKa ~5-6), influencing solubility and target interactions .
- Halogen Effects: Fluorine in 3-(3-Bromo-2-fluorophenyl)propanoic acid increases lipophilicity (logP ~2.5 vs. ~2.8 for non-fluorinated analogs), affecting bioavailability.
- Heterocyclic vs. Aromatic Moieties : Thiazole-containing analogs (e.g., P3 ) show enzyme inhibition, suggesting that benzenesulfonyl derivatives may target similar pathways but with varying potency.
Pharmacological Properties
- ADME Profile: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates low hepatotoxicity and high intestinal absorption. The target compound’s sulfonyl group may reduce plasma protein binding compared to amino-linked analogs.
- Solubility : Sulfonyl groups generally improve aqueous solubility at physiological pH, whereas fluorine or bromine may increase membrane permeability .
Biological Activity
3-(3-Bromobenzenesulfonyl)propanoic acid is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.
Overview
- Molecular Formula : C9H9BrO4S
- Molecular Weight : 293.14 g/mol
- CAS Number : 1521854-24-9
This compound features a propanoic acid backbone with a bromobenzenesulfonyl group, which enhances its reactivity and interaction with biological molecules. The bromine atom and the sulfonyl group contribute significantly to its biological activity, particularly in enzyme inhibition and protein modification.
The biological activity of 3-(3-Bromobenzenesulfonyl)propanoic acid primarily arises from its ability to interact with nucleophilic sites on proteins. The sulfonyl group enables the compound to form covalent bonds with amino acid residues, potentially inhibiting enzyme activity or altering protein functions. This mechanism is particularly relevant in the context of inflammatory pathways, where it may serve as an inhibitor for specific enzymes involved in these processes.
Enzyme Inhibition
Research indicates that 3-(3-Bromobenzenesulfonyl)propanoic acid can inhibit enzymes linked to inflammatory responses. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory properties, suggesting potential therapeutic applications for conditions like asthma and other inflammatory diseases.
Case Studies
-
Anti-inflammatory Properties :
- A study demonstrated that derivatives of 3-(3-Bromobenzenesulfonyl)propanoic acid could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition was quantified using enzyme assays, showing significant reductions in COX activity in vitro.
- Cancer Research :
Comparative Analysis
The structural uniqueness of 3-(3-Bromobenzenesulfonyl)propanoic acid compared to similar compounds enhances its biological activity. Below is a comparison table illustrating some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Bromobenzenesulfonyl)propanoic acid | C9H9BrO4S | Different bromine position (para), affecting reactivity |
| 2-(3-Bromobenzenesulfonyl)propanoic acid | C9H9BrO4S | Bromine at ortho position, influencing sterics |
| 4-(Benzene sulfonyl)butanoic acid | C10H11O4S | Lacks bromine, differing biological activity |
Synthesis Methods
The synthesis of 3-(3-Bromobenzenesulfonyl)propanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with propanoic acid under basic conditions (e.g., using pyridine or triethylamine). This method allows for efficient production while maintaining the structural integrity necessary for biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
